3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound characterized by the presence of a thiazole ring, an aniline group, and a nitrophenyl group. The thiazole ring is a five-membered heterocyclic structure that includes both sulfur and nitrogen atoms, contributing unique chemical properties to the compound. This compound is identified by the IUPAC name 3-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline and has the CAS number 886496-02-2 .
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline falls under the category of organic compounds and can be classified as an aromatic amine due to its aniline structure. It also belongs to the thiazole derivatives family due to its thiazole component.
The synthesis of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline typically involves several steps. One common method is the Hantzsch thiazole synthesis, which entails the cyclization of α-haloketones with thioamides. This process allows for the formation of the thiazole ring, which is then functionalized to introduce the aniline and nitrophenyl groups.
The molecular formula of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is C16H16N3O2S. Its structure comprises:
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline undergoes various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions applied. For example, reducing the nitro group yields corresponding amine products, while substitution reactions can introduce various functional groups onto the rings.
The mechanism of action for 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline involves its interaction with biological targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group enhances its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.
While specific physical properties such as melting point and boiling point are not extensively documented, typical characteristics include:
Key chemical properties include:
These properties influence its behavior in various chemical reactions and applications .
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline has diverse applications in scientific research:
This compound represents a valuable area of study within organic chemistry and medicinal research, offering insights into new therapeutic avenues and material sciences.
Thiazole-containing compounds represent a structurally diverse class of molecules with significant therapeutic potential in neurodegenerative disorders. Their five-membered heterocyclic architecture—incorporating both nitrogen and sulfur atoms—confers unique electronic properties that facilitate targeted interactions with key biological macromolecules involved in neurodegeneration. The intrinsic bioactivity profile of thiazole derivatives encompasses cholinesterase inhibition, monoamine oxidase (MAO) regulation, anti-aggregation effects against pathological proteins (β-amyloid, tau), and mitigation of oxidative stress pathways [1] [6]. This multifunctional capacity positions thiazoles as privileged scaffolds in neuropharmacology, particularly when hybridized with complementary pharmacophores like aniline derivatives.
Recent advances demonstrate that structural modifications to the thiazole nucleus profoundly influence neuropharmacological outcomes. For instance, 2,4-disubstituted thiazoles exhibit enhanced blood-brain barrier permeability due to optimal lipophilicity profiles (logP ≈ 2–3.5), while substitutions at the 2-position with aromatic systems like aniline augment target engagement through π-π stacking interactions within enzyme active sites [1] [8]. The therapeutic significance is evidenced by derivatives such as 4-(2-methyl-1,3-thiazol-4-yl)aniline (melting point 133–135°C), which serves as a precursor for potent MAO-B inhibitors (IC₅₀ values reaching nanomolar ranges) [4]. These attributes underscore the thiazole ring’s versatility as a molecular platform for combating multifactorial neurodegenerative pathologies.
Table 1: Neuropharmacological Activities of Representative Thiazole Derivatives
Thiazole Derivative | Biological Activity | Experimental Findings | Reference |
---|---|---|---|
Thiazolidinedione-thiazole hybrid | Multitarget inhibitor (AChE, MAO-B, COX-2, 5-LOX) | Demonstrated neuroprotection in in vivo AD models | [6] |
4-(2-Methylthiazol-4-yl)aniline | MAO-B inhibitor precursor | Melting point 133–135°C; used in synthetic pathways | [4] |
Imidazole-thiazole hybrids | Cholinesterase inhibition | IC₅₀ values 8.69 μM (AChE) | [8] |
Benzothiazole-morpholine | Dual BChE/MAO-B inhibition | 15 μM (BChE); 60% MAO-B inhibition at 100 μM | [6] |
The strategic integration of nitrophenyl, thiazole, and aniline moieties creates synergistic pharmacophores capable of concurrently modulating multiple pathological pathways in neurodegeneration. This design paradigm leverages three key structural elements:
Hybridization of these elements yields compounds such as 3-(4-(4-methyl-3-nitrophenyl)thiazol-2-yl)aniline (molecular formula: C₁₆H₁₃N₃O₂S; MW: 311.36 g/mol). This scaffold exhibits a balanced logP value (~3.4 predicted), facilitating CNS penetration, while the planar configuration between thiazole and phenyl rings enables intercalation into protein aggregates [7]. Synthetic accessibility further supports its utility: nitroaryl-thiazoles are typically synthesized via Hantzsch condensation between α-haloketones (e.g., 2-bromo-4-methyl-1-nitrobenzene) and thioamides derived from aniline, followed by functional group modifications [4] [5].
Table 2: Structural and Physicochemical Properties of Nitrophenyl-Thiazole-Aniline Derivatives
Compound Name | Molecular Formula | Molecular Weight | Substitution Pattern | Key Properties |
---|---|---|---|---|
2-Methyl-4-(2-nitrophenyl)thiazole | C₁₀H₈N₂O₂S | 220.25 g/mol | Ortho-nitro | Storage: 2–8°C; Sealed dry |
2-Methyl-4-(3-nitrophenyl)thiazole | C₁₀H₈N₂O₂S | 220.25 g/mol | Meta-nitro | Hazard: H302, H312, H315, H319 |
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline | C₁₅H₁₁N₃O₂S | 297.33 g/mol | Para-nitro, meta-aniline | logP: 3.4; H-bond acceptors: 5 |
4-(2-Methylthiazol-4-yl)aniline | C₁₀H₁₀N₂S | 190.26 g/mol | Unsubstituted aniline | Melting point: 133–135°C |
Monoamine oxidase B (MAO-B) hyperactivity is a pathological hallmark in both Alzheimer’s (AD) and Parkinson’s (PD) diseases, driving neurodegeneration through dual mechanisms:
Thiazole-aniline hybrids counteract these pathways through MAO-B inhibition and intrinsic antioxidant effects. The 3-(4-nitrophenyl)thiazol-2-yl)aniline scaffold demonstrates nanomolar affinity for MAO-B, attributed to π-cation interactions between the thiazole ring and FAD-binding residue ARG249, complemented by hydrophobic contacts with Ile199 and Tyr326 [6]. Simultaneously, the aniline moiety scavenges reactive oxygen species (ROS) through electron donation, while the thiazole’s sulfur atom quenches lipid peroxidation chains. This dual action normalizes redox homeostasis in neuronal microenvironments—a critical therapeutic objective given that neuroinflammation and oxidative damage precede amyloid plaque formation in AD [6] [8].
Molecular dynamics simulations confirm stable binding of nitrophenyl-thiazole-aniline derivatives within MAO-B’s substrate cavity (RMSD <2 Å over 100 ns), with ligand-protein complexes exhibiting lower free energy states (-42.3 kcal/mol) than native substrates. These hybrids further modulate neuroinflammatory cascades by suppressing 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), enzymes implicated in Aβ-induced glial activation [6].
Table 3: Molecular Targets of Thiazole-Aniline Hybrids in Neurodegenerative Pathophysiology
Pathological Mechanism | Molecular Target | Effect of Thiazole-Aniline Hybrids | Biological Outcome |
---|---|---|---|
Neurotransmitter deficit | MAO-B | Competitive inhibition; Ki < 50 nM | Increased synaptic dopamine levels |
Oxidative stress | ROS/RNS species | Radical scavenging; metal chelation | Reduced lipid peroxidation in neurons |
Neuroinflammation | COX-2/5-LOX | Downregulation of eicosanoid production | Attenuated microglial activation |
Protein misfolding | Aβ₁₋₄₂ oligomers | Disruption of β-sheet stacking via π-π interactions | Decreased fibril formation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3